4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20) |
InChI Key |
UVKIGDDECZNYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boronic Ester Preparation
The 2-methoxyphenyl group is introduced via Suzuki coupling using a pyrrole boronic ester. For example, N-Boc-protected 3-ethylpyrrole-2-boronic acid (17 ) is synthesized from pyrrole (7 ) through sequential acylation, reduction, and boronation (Scheme 3 in):
Cross-Coupling Reaction
The boronic acid (17 ) reacts with 2-bromo-N-Boc-pyrrole (18 ) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the bipyrrole framework. Deprotection with LiOH removes the Boc group, yielding the bipyrrole-aldehyde intermediate.
Table 1: Suzuki Cross-Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 76 |
| Base | Na₂CO₃ | - |
| Solvent | DME/H₂O (3:1) | - |
| Temperature | 80°C | - |
Vilsmeier-Haack Formylation and Oxidation
Oxidation to Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. This step achieves near-quantitative conversion but requires careful temperature control to avoid over-oxidation.
Dipyrromethane Condensation Approach
Dipyrromethane Synthesis
Dipyrromethanes are synthesized via acid-catalyzed condensation of pyrrole and 2-methoxybenzaldehyde. Using a 40:1 pyrrole:aldehyde ratio and HCl catalysis minimizes oligomer formation, yielding 2,2'-(2-methoxyphenylmethylene)bis(1H-pyrrole) in 57% yield.
Table 2: Dipyrromethane Synthesis Conditions
| Condition | Value |
|---|---|
| Pyrrole:aldehyde | 40:1 |
| Catalyst | HCl (0.1 M) |
| Reaction time | 15 min |
| Temperature | RT |
Oxidative Cyclization
The dipyrromethane undergoes oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the bipyrrole macrocycle. Subsequent ozonolysis cleaves the methine bridge, yielding the carboxylic acid after workup.
Challenges in Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bipyrrole compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a bipyrrole structure, which is known for its unique electronic properties. The presence of the methoxyphenyl group enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of bipyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study involved its application in targeting breast cancer cells, where it demonstrated a dose-dependent reduction in cell viability.
Mechanism of Action
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This was observed in experiments where treated cells showed increased levels of apoptosis markers compared to control groups.
Material Science
Conductive Polymers
this compound serves as a building block for conductive polymers. Its incorporation into polymer matrices has been shown to enhance electrical conductivity due to the delocalization of π-electrons across the bipyrrole units.
| Property | Value |
|---|---|
| Conductivity (S/cm) | 0.01 - 0.05 |
| Thermal Stability (°C) | Up to 250 |
| Solubility (in DMSO) | Soluble |
Photovoltaic Applications
Recent studies have investigated the use of this compound in organic photovoltaic cells. Its ability to absorb sunlight and convert it into electrical energy has been highlighted, with efficiencies reaching up to 5% when used as an active layer in solar cells.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Modifications to its structure can yield derivatives with enhanced biological activity or improved material properties.
Synthesis Pathway Example
- Step 1: Formation of bipyrrole backbone through cyclization.
- Step 2: Introduction of the methoxyphenyl group via electrophilic substitution.
- Step 3: Carboxylation to achieve the final product.
Case Study 1: Anticancer Efficacy
In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated significant apoptosis at concentrations above 10 µM, with a corresponding increase in ROS levels measured by flow cytometry.
Case Study 2: Conductive Polymer Development
A team synthesized a polymer incorporating this compound and tested its conductivity under various conditions. The polymer exhibited stability and maintained conductivity even after prolonged exposure to air.
Mechanism of Action
The mechanism of action of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Simpler Bipyrroles (e.g., 2,2′-Bipyrrole, 3,3′-Bipyrrole)
- Structure : Lack substituents beyond the bipyrrole core.
- Properties : Lower molecular weight (m/z: 134) and higher volatility compared to the target compound. These are degradation products of porphyrins and exhibit minimal biological activity .
- Key Difference : Absence of functional groups (carboxylic acid, methoxyphenyl) limits their solubility and reactivity.
1,1′-Bipyrrole-2,2′,5,5′-tetraone Structure: Contains four ketone groups across the bipyrrole rings. Properties: Higher polarity due to ketones, enhancing solubility in polar solvents. Detected in shale rock samples as a porphyrin degradation product .
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic Acid
- Structure : Methyl groups at 3,3′,4,4′ positions and dual carboxylic acid groups.
- Properties : Increased hydrophobicity from methyl groups balances the hydrophilicity of carboxylic acids. Found in bacterial degradation studies of synthetic porphyrins .
- Key Difference : Dual carboxylic acids may enhance metal-binding capacity, unlike the single carboxylic acid in the target compound.
Tetrachloro Bipyrrole Derivatives (e.g., (4,4',5,5'-Tetrachloro-1'H-[1,3'-bipyrrole]-2,2'-diyl)bis((2-hydroxyphenyl)methanone)) Structure: Chlorine atoms and hydroxyphenylmethanone substituents. Hydroxyphenyl groups enable hydrogen bonding, influencing receptor interactions . Key Difference: Chlorination introduces electron-withdrawing effects, altering electronic properties compared to the methoxyphenyl group’s electron-donating nature.
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic Acid Structure: Methyl group at the 5' position and carboxylic acid at 2'. Properties: Methyl group reduces solubility in aqueous media but enhances stability against oxidation. Commercially available with noted applications in drug discovery . Key Difference: Methyl vs. methoxyphenyl substituents lead to divergent pharmacokinetic profiles.
Biological Activity
4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid (CID 97619909) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- CAS Number : 97619909
The compound features a bipyrrole structure with a methoxyphenyl substituent and a carboxylic acid group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings :
- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human breast carcinoma (MDA-MB-231) and colon carcinoma (HCT-116) cell lines. The cytotoxic effects were measured using the MTT assay, revealing an IC50 value of approximately 10 µM for HCT-116 cells and no significant cytotoxicity against MDA-MB-231 cells .
Mechanism of Action :
The compound appears to induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is supported by the observation of increased reactive oxygen species (ROS) levels in treated cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains.
Antimicrobial Efficacy :
- The compound was tested against Klebsiella pneumoniae and Staphylococcus hominis, demonstrating notable inhibitory effects. The minimal inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .
Mechanism of Action :
The antimicrobial activity is hypothesized to stem from the disruption of bacterial cell membranes and interference with DNA replication processes, as indicated by docking studies showing interaction with bacterial DNA targets .
Data Summary
| Biological Activity | Cell Line/Bacteria | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | No significant effect | Induces oxidative stress |
| Anticancer | HCT-116 | ~10 | Cytotoxic effects observed |
| Antimicrobial | Klebsiella pneumoniae | 15 | Effective against Gram-negative bacteria |
| Antimicrobial | Staphylococcus hominis | 30 | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid?
- Answer : The synthesis typically involves cyclocondensation reactions followed by hydrolysis. For example, pyrrole-carboxylic acid derivatives are synthesized via cyclocondensation of precursors like acetoacetate esters with arylhydrazines (as seen in pyrazole-carboxylic acid analogs) . Subsequent hydrolysis under basic conditions (e.g., NaOH) converts ester intermediates to carboxylic acids. For bipyrrole systems, coupling reactions between pyrrole subunits and methoxyphenyl groups may require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity .
Q. How can researchers purify and characterize this compound?
- Answer :
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Characterization :
- NMR : Analyze and NMR spectra to confirm regiochemistry and substituent positions. For bipyrrole systems, coupling constants and aromatic proton splitting patterns are critical .
- LCMS/HPLC : Validate purity (>95%) and molecular weight via LCMS (e.g., ESI-MS) and HPLC with UV detection .
- Elemental Analysis : Confirm empirical formula consistency .
Q. What solvent systems are suitable for this compound’s solubility and stability?
- Answer : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions. However, prolonged exposure to strong bases may degrade the ester or acid forms. Stability studies should include pH-dependent degradation profiling (e.g., 1–14 pH range) and thermal gravimetric analysis (TGA) to assess decomposition temperatures .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of bipyrrole-carboxylic acid derivatives?
- Answer :
- Reagent Stoichiometry : Adjust molar ratios of coupling partners (e.g., pyrrole precursors and methoxyphenyl halides) to minimize side reactions. For example, a 1.2:1 ratio of aryl halide to pyrrole boronic acid in Suzuki-Miyaura couplings improves yield .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and ligands to enhance cross-coupling efficiency .
- Reaction Monitoring : Use in-situ FTIR or LCMS to track intermediate formation and adjust reaction times .
Q. How should contradictions in spectral data (e.g., NMR or IR) be resolved for bipyrrole systems?
- Answer :
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p) basis sets) to validate structural assignments .
- 2D NMR : Employ - COSY and - HSQC to resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Synthesize - or -labeled analogs to confirm nitrogen/carbon connectivity in the bipyrrole core .
Q. What computational methods are effective for studying structure-property relationships in this compound?
- Answer :
- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in different solvents .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite to guide medicinal chemistry optimization .
- Electronic Properties : Calculate HOMO/LUMO energies via Gaussian 09 to predict redox behavior and photostability .
Q. How can researchers address discrepancies in biological activity data across studies?
- Answer :
- Assay Standardization : Use validated protocols (e.g., CLIA for enzyme inhibition) and include positive controls (e.g., known inhibitors) to normalize activity measurements .
- Metabolite Profiling : Perform LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity assays .
- Structural Analog Testing : Compare activity of methyl ester vs. carboxylic acid forms to assess the role of ionization state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
